molecular formula C17H25N3O3S B2631443 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide CAS No. 1189951-90-3

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide

Cat. No. B2631443
CAS RN: 1189951-90-3
M. Wt: 351.47
InChI Key: GVHVJWBXLUCTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antibacterial and Antioxidant Activities

A study by Zia-ur-Rehman et al. (2009) synthesized a series of compounds related to 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide. These compounds were evaluated for antibacterial and DPPH radical scavenging activities, demonstrating potential biological activities (Zia-ur-Rehman et al., 2009).

Antimicrobial Properties

Naveed Ahmad et al. (2011) explored the antimicrobial (anti-bacterial and anti-fungal) properties of related compounds. They found that compounds with higher lipophilicity showed greater antibacterial activities (Ahmad et al., 2011).

Hepatitis C Virus Inhibition

Tedesco et al. (2009) studied derivatives of this compound for their potential to inhibit hepatitis C virus NS5B polymerase. This research highlighted the potential use of these compounds in treating hepatitis C (Tedesco et al., 2009).

Synthetic Methodology Advancements

Chern et al. (1991) reported on the synthesis of related compounds, providing valuable insights into the methodologies for creating these complex molecules. This research aids in understanding the synthesis of similar compounds (Chern et al., 1991).

Anti-inflammatory Applications

Matson (1990) discussed a novel process for preparing compounds with anti-inflammatory properties, starting from related chemical structures. This could imply potential applications in treating inflammation (Matson, 1990).

Novel Preparation Methods

Ivanova et al. (2012) developed a new method for preparing 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, which could be relevant for synthesizing compounds like this compound (Ivanova et al., 2012).

Potential Anticancer Activities

Kamal et al. (2011) synthesized and tested compounds based on similar scaffolds for their anticancer activity. They found moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Anti-HIV-1 Activity

Di Santo et al. (1998) synthesized derivatives with specific anti-human immunodeficiency virus type 1 (HIV-1) activity. This research indicates potential applications in HIV-1 treatment (Di Santo et al., 1998).

properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-3-4-7-10-18-17(21)12-13(2)11-16-19-14-8-5-6-9-15(14)24(22,23)20-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVJWBXLUCTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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